

# Application Notes and Protocols for Intracellular Injection of Procion Yellow

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## Compound of Interest

Compound Name: *Procion Yellow*

Cat. No.: *B078028*

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## Introduction

**Procion Yellow**, a reactive dichlorotriazinyl dye, serves as a valuable tool in neuroscience and cell biology for the intracellular labeling of individual cells. Its utility lies in its ability to be introduced into a single cell through a micropipette, where it diffuses throughout the cytoplasm, revealing the detailed morphology of the neuron, including its dendritic and axonal arborizations. The dye is fluorescent and can be visualized using fluorescence microscopy. Furthermore, **Procion Yellow** is fixable, meaning it can be preserved within the tissue during histological processing, allowing for subsequent anatomical studies. This technique is particularly useful for correlating the electrophysiological properties of a neuron with its specific structure.

The most common method for intracellular delivery of **Procion Yellow** is micro-iontophoresis, where a small electrical current is passed through a dye-filled micropipette to eject the negatively charged dye molecules into the cell. This method allows for controlled and targeted delivery to a single, visually identified cell.

## Data Presentation

The following table summarizes the key quantitative parameters for the intracellular injection of **Procion Yellow**. These values are based on established protocols for similar fluorescent dyes,

such as Lucifer Yellow, and should be considered as starting points for optimization in your specific experimental setup.

Parameter	Recommended Range	Notes
Procion Yellow Concentration	2-5% (w/v) in aqueous solution	Higher concentrations may lead to precipitation and electrode clogging.
Solvent	Distilled water or 0.1 M KCl / LiCl	The choice of solvent can affect electrode resistance and dye solubility.
Micropipette Resistance	30-150 MΩ	Resistance will vary depending on the tip diameter and the filling solution.
Iontophoretic Current	-1 to -10 nA (hyperpolarizing)	The negative current repels the negatively charged Procion Yellow ions.
Injection Duration	1-15 minutes	Longer durations result in more complete cell filling but increase the risk of cell damage.
Current Pulse	Continuous or pulsed (e.g., 500 ms on/off)	Pulsing the current can help prevent electrode polarization and damage to the cell.

## Experimental Protocols

### I. Preparation of Procion Yellow Solution and Micropipettes

- Dye Solution Preparation:
  - Prepare a 2-5% (w/v) solution of **Procion Yellow** (e.g., **Procion Yellow M-4RS**) in sterile, distilled water or a suitable electrolyte solution such as 0.1 M KCl or LiCl.

- Vortex the solution thoroughly to ensure the dye is fully dissolved.
- Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved particles.
- Carefully aspirate the supernatant for filling micropipettes. Store the solution at 4°C and protect it from light.
- Micropipette Preparation:
  - Pull glass capillary tubes to create micropipettes with a fine tip (typically <1 µm diameter). The final resistance of the filled micropipette should be in the range of 30-150 MΩ.
  - Back-fill the micropipettes with the prepared **Procion Yellow** solution using a fine-gauge needle or a microloader pipette tip. Ensure there are no air bubbles in the shank or tip of the micropipette.

## II. Intracellular Injection Procedure (Iontophoresis)

- Cell Preparation:
  - Prepare the biological sample (e.g., brain slice, cultured cells) in a recording chamber on the stage of a microscope.
  - Ensure the cells are healthy and viable before attempting injection.
- Micropipette Placement:
  - Mount the **Procion Yellow**-filled micropipette onto a micromanipulator.
  - Under visual guidance (e.g., using differential interference contrast or phase-contrast optics), carefully approach the target cell with the micropipette.
- Cell Impalement:
  - Gently advance the micropipette to impale the cell membrane. A successful impalement is often indicated by a sudden negative drop in the measured membrane potential.

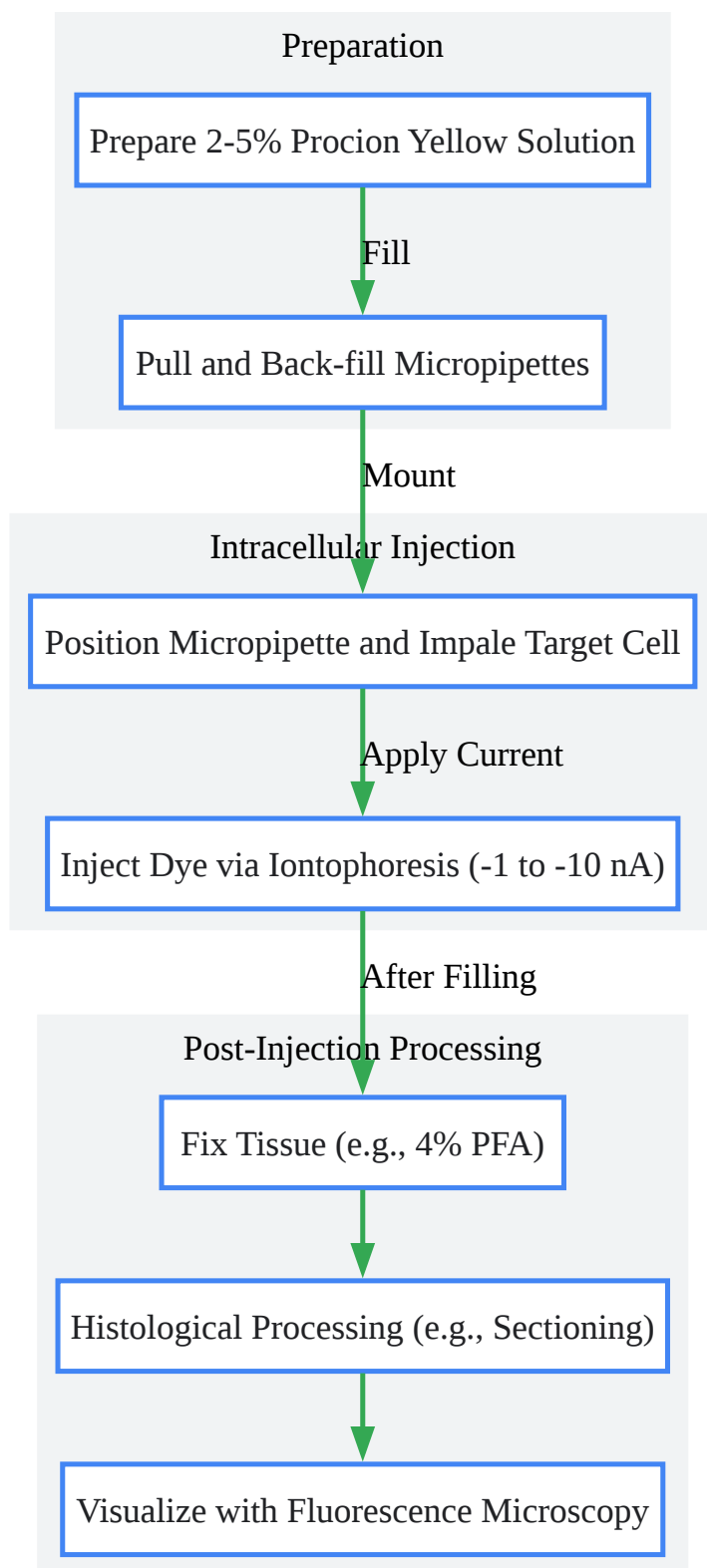
- **Iontophoretic Injection:**
  - Once a stable intracellular recording is achieved, apply a negative, hyperpolarizing current to the micropipette using an intracellular amplifier.
  - Start with a low current (e.g., -1 to -3 nA) and monitor the filling of the cell under fluorescence microscopy.
  - The injection can be performed with a continuous current or with intermittent pulses (e.g., 500 ms on, 500 ms off) to minimize the risk of cell injury and electrode polarization.
  - Continue the injection for 1-15 minutes, or until the cell body and its processes are adequately filled with the dye.
- **Micropipette Withdrawal:**
  - After the injection is complete, slowly withdraw the micropipette from the cell.

### III. Post-Injection Tissue Processing and Visualization

- **Fixation:**
  - Immediately after injection, fix the tissue to preserve the cell morphology and retain the dye. A common fixative is 4% paraformaldehyde in phosphate-buffered saline (PBS).
  - The duration of fixation will depend on the tissue thickness and should be optimized accordingly (e.g., 2-4 hours for brain slices).
- **Histological Processing:**
  - After fixation, the tissue can be processed for further histological analysis. This may include sectioning the tissue on a vibratome or cryostat.
- **Fluorescence Microscopy:**
  - Mount the tissue sections on glass slides and coverslip with a suitable mounting medium.

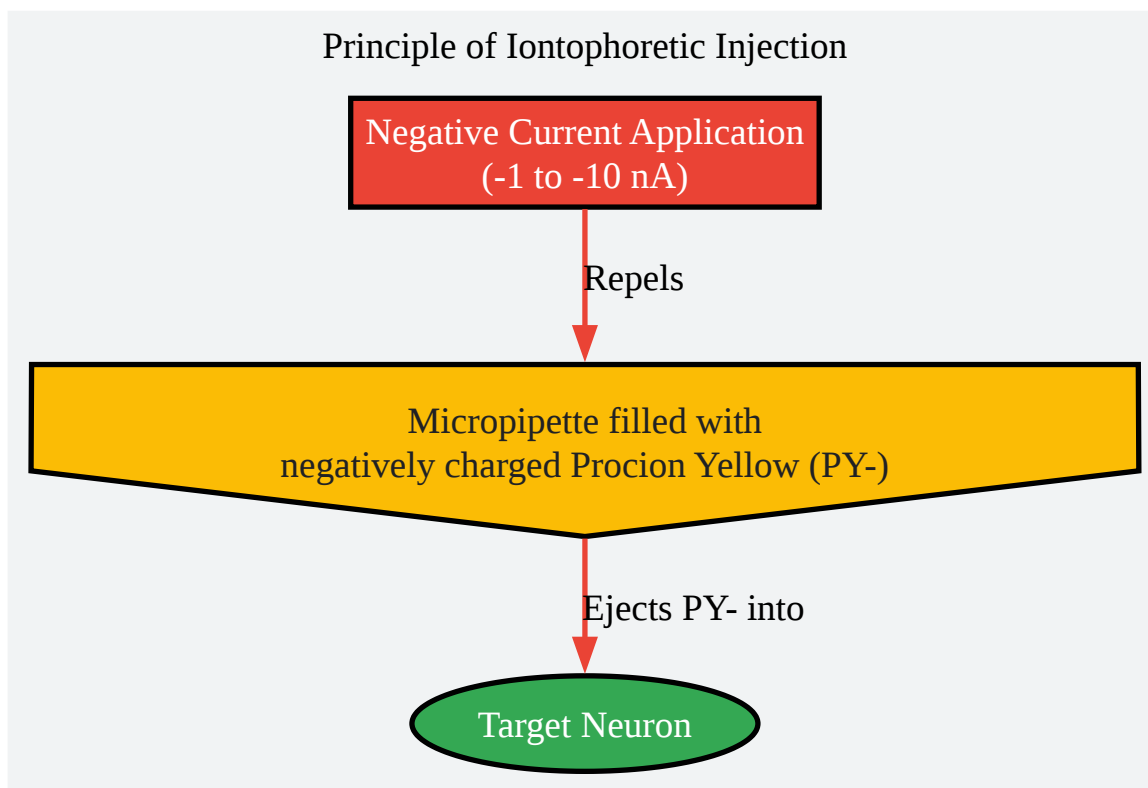
- Visualize the **Procion Yellow**-filled cells using a fluorescence microscope equipped with the appropriate filter set for **Procion Yellow** (excitation maximum ~450 nm, emission maximum ~530 nm).

## Mandatory Visualization



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Caption: Workflow for intracellular injection of **Procion Yellow**.



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Caption: Principle of iontophoretic dye injection.

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